molecular formula C20H13ClF3N5O3 B12614021 Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-

Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-

Cat. No.: B12614021
M. Wt: 463.8 g/mol
InChI Key: MBDHTDOTFOZBKB-UHFFFAOYSA-N
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Description

Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a urea backbone substituted with a chlorinated trifluoromethylphenyl group and an imidazopyridinyl-oxyphenyl group. Its distinct chemical properties make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]- typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted urea compounds .

Scientific Research Applications

Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl and imidazopyridinyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-3-nitrophenyl)-3-(3-hydroxy-2-pyridyl)urea
  • 3,4-Dichloro-α,α,α-trifluoro-o-benzotoluidide

Uniqueness

Compared to similar compounds, Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and imidazopyridinyl groups contribute to its high stability and specificity in various applications.

Properties

Molecular Formula

C20H13ClF3N5O3

Molecular Weight

463.8 g/mol

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-7-yl)oxy]phenyl]urea

InChI

InChI=1S/C20H13ClF3N5O3/c21-14-6-3-11(9-13(14)20(22,23)24)27-18(30)26-10-1-4-12(5-2-10)32-15-7-8-25-17-16(15)28-19(31)29-17/h1-9H,(H2,26,27,30)(H2,25,28,29,31)

InChI Key

MBDHTDOTFOZBKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=C4C(=NC=C3)NC(=O)N4

Origin of Product

United States

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